molecular formula C18H11N3O3S2 B12128278 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12128278
M. Wt: 381.4 g/mol
InChI Key: UMHZIIUBMKQBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a benzimidazole-methylidene group at position 5 and a benzoic acid moiety at position 2. The (5Z)-configuration ensures planar geometry, which enhances π-π stacking interactions with biological targets.

Properties

Molecular Formula

C18H11N3O3S2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid

InChI

InChI=1S/C18H11N3O3S2/c22-16-14(9-15-19-12-6-1-2-7-13(12)20-15)26-18(25)21(16)11-5-3-4-10(8-11)17(23)24/h1-9,22H,(H,23,24)

InChI Key

UMHZIIUBMKQBPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)O)N=C2C=C1

solubility

>57.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the condensation of a benzimidazole derivative with a thiazolidine-2,4-dione (rhodanine) derivative. The reaction proceeds under appropriate conditions to form the desired product.

Industrial Production:

While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard techniques.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility and bioactivity.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones, including this compound, show promising antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have been evaluated for their effectiveness against Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Studies have demonstrated that thiazolidinone derivatives can inhibit cancer cell proliferation. This compound's structural features may enhance its interaction with known therapeutic targets in cancer cells, making it a candidate for further anticancer drug development .
  • Antiparasitic Effects : The benzimidazole component has been associated with antiparasitic activity. Compounds structurally related to this one have shown efficacy against protozoan parasites such as Trichomonas vaginalis, suggesting potential applications in treating parasitic infections .

Synthesis and Modification

The synthesis of 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The formation of the thiazolidinone ring often involves condensation reactions between appropriate precursors.
  • Functional Group Modifications : Further modifications can be made to enhance biological activity or to synthesize derivatives with improved properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds similar to 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid exhibited significant inhibitory effects on E. coli and S. aureus, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of the compound were tested against several cancer cell lines. The findings revealed that specific modifications to the thiazolidinone structure resulted in enhanced cytotoxicity against leukemia and solid tumors, suggesting that this compound could serve as a lead structure for developing novel anticancer drugs .

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

The benzimidazole-methylidene group differentiates this compound from analogs with indole, pyrazine, or benzylidene substituents. Key comparisons include:

Compound Substituent at Position 5 Acid Moiety Key Properties Reference
Target Compound Benzimidazole-methylidene Benzoic acid Enhanced hydrogen bonding via benzimidazole; potential for dual target engagement (e.g., enzymes and microbial proteins).
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid Indole-methylidene Benzoic acid Moderate antibacterial activity; lower thermal stability (mp: 220–225°C) compared to benzimidazole analogs.
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Bromo-indole-methylidene Acetic acid Potent antibacterial activity against Mycobacterium tuberculosis; validated via molecular dynamics (MD) simulations and docking studies.
[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Ethoxy-hydroxybenzylidene Acetic acid Improved solubility due to polar substituents; moderate antifungal activity.
Key Insights:
  • Benzimidazole vs.
  • Acid Moiety : Benzoic acid derivatives generally exhibit lower solubility in aqueous media than acetic acid analogs but may enhance binding to hydrophobic enzyme pockets .

Physicochemical and Spectral Properties

Data from structurally related compounds highlight trends in melting points, spectral signatures, and purity:

Compound Melting Point (°C) UV λmax (nm) IR Peaks (cm⁻¹) HPLC Purity
[(5Z)-5-(Pyrazinyl-methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (7) 213–215 388 3398 (C–OH), 1706 (C=O), 758 (C=S) 99.03%
[(5Z)-5-(tert-Butyl-pyrazinyl-methylidene) analog (8) 254–261 (dec.) 388 3392 (C–OH), 1703 (C=O), 758 (C=S) 98.42%
3-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid Not reported ~380–390* Expected: 1700–1710 (C=O), 750–760 (C=S) Not reported

*Estimated based on benzylidene-thiazolidinone analogs .

Key Insights:
  • Thermal Stability : Bulky substituents (e.g., tert-butyl pyrazine in compound 8) increase decomposition temperatures .
  • Spectral Consistency : All analogs show strong C=O (1700–1710 cm⁻¹) and C=S (750–760 cm⁻¹) IR peaks, confirming core structural integrity .
Key Insights:

Biological Activity

The compound 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₇H₁₁N₃O₃S₂
  • Molecular Weight : 357.41 g/mol

The compound features a benzoic acid moiety linked to a thiazolidinone derivative, which is known for various biological activities, particularly in cancer therapy and anti-inflammatory applications.

Research indicates that the compound exhibits several mechanisms of action:

  • Inhibition of Kinases : It has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival pathways, making it a candidate for cancer treatment .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the activation of pro-inflammatory cytokines and leukocyte recruitment .
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its kinase inhibition properties, it may be effective against various cancers.
  • Anti-inflammatory Treatments : The modulation of inflammatory responses positions it as a candidate for treating autoimmune diseases.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions through its antioxidant properties.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of the compound:

  • Cell Viability Assays : Studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency .

In Vivo Studies

In vivo studies further elucidate its therapeutic potential:

  • Animal Models of Inflammation : In murine models of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .
Study TypeModelOutcome
In VitroCancer Cell LinesIC50 = 10–20 µM
In VivoMurine InflammationDecreased TNF-alpha and IL-6

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via condensation of 4-oxo-2-thioxothiazolidine derivatives with 1H-benzimidazole-2-carbaldehyde in acidic media. Key steps include:

  • Reactants : 3 mmol 4-oxo-2-thioxothiazolidine-3-carboxylic acid, 3.6 mmol benzimidazole aldehyde, and sodium acetate .
  • Solvent : Acetic acid (20 mL) or acetic acid-DMF mixtures .
  • Conditions : Reflux for 1–3 hours under anhydrous conditions .
  • Workup : Precipitation, washing with acetic acid/water, and recrystallization .

Q. Table 1: Synthesis Optimization

ReactantsSolventCatalystReflux TimeYield (%)Reference
4-oxo-2-thioxothiazolidine + aldehydeAcetic acidNaOAc1 hour~75–80%
Similar reactantsAcetic acid-DMFNaOAc2.5–3 hours~70–75%
Thiosemicarbazide derivativesDMF-AcOHNaOAc2 hours~65–70%

Q. Key Variables :

  • Prolonged reflux (>2 hours) may reduce yield due to side reactions .
  • DMF co-solvents improve solubility of aromatic intermediates but complicate purification .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and stereochemistry?

Methodological Answer: Structural validation relies on:

  • 1H/13C NMR : Assigns protons and carbons in the benzimidazole and thiazolidinone moieties. The Z-configuration of the benzylidene group is confirmed by NOESY correlations .
  • X-ray Crystallography : Resolves stereochemistry (e.g., (5Z)-configuration) and hydrogen-bonding networks (e.g., S⋯O interactions in thiazolidinone rings) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

Example : In (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one, X-ray analysis revealed a dihedral angle of 8.2° between the thiazolidinone and benzylidene planes, stabilizing the Z-isomer .

Advanced Research Questions

Q. How can reaction mechanisms for substitutions or oxidations in the thiazolidinone ring be systematically analyzed?

Methodological Answer: Mechanistic studies involve:

  • Oxidation : Using H₂O₂ or mCPBA to convert the thione (C=S) to sulfoxide/sulfone derivatives. Monitor progress via TLC and LC-MS .
  • Reduction : LiAlH₄ reduces the thiazolidinone ring to thiazolidine, confirmed by loss of C=O IR signals .
  • Electrophilic Substitution : Bromination or nitration at the benzylidene para-position, guided by DFT calculations to predict reactive sites .

Q. Table 2: Reaction Pathways

ReactionReagentProductKey Characterization
OxidationmCPBASulfoxide¹H NMR (δ 3.2–3.5 ppm, SO), MS
ReductionLiAlH₄ThiazolidineIR loss at 1700 cm⁻¹ (C=O)
BrominationBr₂/Fe4-Bromo-benzylidene¹³C NMR (δ 120 ppm, C-Br)

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer: Discrepancies arise from:

  • Solubility : Poor aqueous solubility may artificially reduce in vitro activity. Use DMSO stocks ≤0.1% with solubility enhancers (e.g., cyclodextrins) .
  • Impurities : Recrystallize from acetic acid-DMF (1:1) to remove unreacted aldehyde (HPLC purity >98%) .
  • Target Selectivity : Compare IC₅₀ values against related enzymes (e.g., rohdanine derivatives inhibit tyrosinase at 0.8 µM but show no cytotoxicity up to 50 µM) .

Case Study : A derivative with a 4-methylphenyl group showed 10-fold higher tyrosinase inhibition than the parent compound but similar cytotoxicity, suggesting substituent-driven selectivity .

Q. What strategies are effective for designing derivatives to enhance binding to specific targets (e.g., kinase or protease enzymes)?

Methodological Answer: Rational design involves:

  • Bioisosteric Replacement : Substitute the benzoic acid moiety with sulfonamide or phosphonate groups to improve hydrogen bonding .
  • Steric Modulation : Introduce bulky groups (e.g., 3,5-dichlorophenyl) to fit hydrophobic enzyme pockets .
  • Conformational Restriction : Cyclize the benzimidazole ring to enforce planar geometry, enhancing π-π stacking .

Q. Table 3: Derivative Design Outcomes

ModificationTarget EnzymeActivity ImprovementReference
3,5-Dichlorophenyl substitutionKinase XIC₅₀ reduced from 10 µM → 0.5 µM
Sulfonamide replacementProtease YBinding affinity ΔG = −9.2 kcal/mol
Benzimidazole cyclizationTyrosinaseKi = 0.2 µM (vs. 2.1 µM for parent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.